molecular formula C10H18O2 B2998300 trans-4-Propylcyclohexanecarboxylic Acid CAS No. 38289-27-9

trans-4-Propylcyclohexanecarboxylic Acid

Cat. No. B2998300
CAS RN: 38289-27-9
M. Wt: 170.252
InChI Key: QCNUKEGGHOLBES-KYZUINATSA-N
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Description

“trans-4-Propylcyclohexanecarboxylic Acid” is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of “trans-4-Propylcyclohexanecarboxylic Acid” consists of a cyclohexane ring with a propyl group (a three-carbon chain) and a carboxylic acid group attached . The “trans” designation indicates that these two groups are on opposite sides of the cyclohexane ring .


Physical And Chemical Properties Analysis

“trans-4-Propylcyclohexanecarboxylic Acid” is a solid at 20 degrees Celsius . It has a melting point range of 97.0 to 100.0 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

Catalytic Hydrogenation

Mitchell (1970) investigated the catalytic hydrogenation of cyclohexane derivatives, including trans-4-propylcyclohexanecarboxylic acid. The study focused on finding selective catalyst systems that could produce specific cis- or trans-isomers. Chloroplatinic acid and stannous chloride were among the catalysts used, demonstrating the relevance of this acid in catalytic processes (Mitchell, 1970).

Chemical Synthesis and Stereochemistry

Yuan et al. (2010) conducted a study on the synthesis and structural analysis of trans-4-propyl-cyclohexylcarboxylic acid. This research involved 1H, 13C, and 2D NMR spectra to determine the configuration and stereochemistry of the compound, illustrating its importance in the field of chemical synthesis (Yuan et al., 2010).

Liquid Crystal Research

Research on liquid crystalline cyclohexane derivatives, including trans-4-propylcyclohexanecarboxylic acid, was conducted by Rübesamen and Schneider (1993). They explored the high-pressure phase studies of such compounds, providing insights into their mesomorphic behavior under varying conditions. This indicates the acid's significance in materials science, particularly in the study of liquid crystals (Rübesamen & Schneider, 1993).

Application in Mesophase Synthesis

Zheng Min (2007) synthesized liquid crystal compounds using carboxylic acids, including trans-4-propylcyclohexanecarboxylic acid. This study demonstrates the compound's role in creating materials with specific mesophases, contributing to the field of liquid crystal research (Zheng Min, 2007).

Conformational Analysis

Yanaka et al. (1981) studied the molecular conformations of 4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution, which relates to trans-4-propylcyclohexanecarboxylic acid. This research is significant in understanding the zwitterionic forms and preferred conformations of such compounds, contributing to knowledge in the field of stereochemistry (Yanaka et al., 1981).

Safety And Hazards

This compound is associated with certain hazards. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if irritation persists .

properties

IUPAC Name

4-propylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUKEGGHOLBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959210
Record name 4-Propylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Propylcyclohexanecarboxylic Acid

CAS RN

38289-27-9, 70928-91-5, 67589-82-6
Record name Polychloronapthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Propylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Propylcyclohexanecarboxylic Acid (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1s,4r)-4-propylcyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,4s)-4-propylcyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
7
Citations
AMA Moustafa, KN McPhedran, J Moreira… - … science & technology, 2014 - ACS Publications
… Trans-4-propylcyclohexanecarboxylic acid (Trans-4-PCHA) and trans-4-Isopropylcyclohexanecarboxylic acid (Trans-4-ISOPCHA) were purchased from TCI Japan Organic Chemicals (…
Number of citations: 27 pubs.acs.org
K Okimura, K Ohki, Y Sato, K Ohnishi… - Chemical and …, 2007 - jstage.jst.go.jp
… (18) To the solution of 4 (25.0 mg, 15mmol) and NMM (3.06ml, 30mmol) in DMF (600ml), a mixture of trans-4-propylcyclohexanecarboxylic acid (17.3mg, 60mmol) and HATU (22.8mg, …
Number of citations: 44 www.jstage.jst.go.jp
A Moustafa - 2015 - era.library.ualberta.ca
Naphthenic acids (NAs) are constituents of bitumen in the oil sands deposits in northern Alberta, Canada. The extraction process of bitumen creates an enormous amount of wastewater …
Number of citations: 1 era.library.ualberta.ca
Z Zhanga, M Dengb, Z Zhangb, B Weib… - The 11 th Asian …, 2009 - Citeseer
Response speed of liquid crystal displays (LCD) is contrast to the rotational viscosity of liquid crystal materials. So far, the problem that low-temperature magnitude dependence of …
Number of citations: 2 citeseerx.ist.psu.edu
K Takahashi, M Ikura, H Habashita, M Nishizaki… - Bioorganic & medicinal …, 2005 - Elsevier
Generation of structurally new matrix metalloproteinase inhibitors was successfully carried out using an in silico technique. In order to identify the small fragment interacting with …
Number of citations: 34 www.sciencedirect.com
L Wang, ZQ Chang, J Zhang, CM Li - Acta Crystallographica Section …, 2013 - scripts.iucr.org
… 17.03 g (0.1 mol) of trans-4-propylcyclohexanecarboxylic acid was stirred in 150 ml of dried dichloromethane at room temperature, followed by dropwise addition of 17.80 g (0.13 mol) of …
Number of citations: 11 scripts.iucr.org
K Meng, M Cao, ZL An, J Zhang… - … Section E: Structure …, 2012 - scripts.iucr.org
… A dried 100-ml round-bottomed flask was charged with 1.89 g (10 mmol) of trans-4-propylcyclohexanecarboxylic acid chloride, 1.87 g (10 mmol) of 4-bromoanisole and 20 ml of dried …
Number of citations: 1 scripts.iucr.org

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